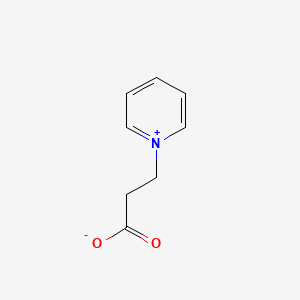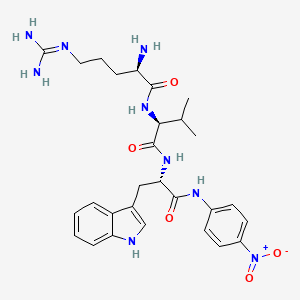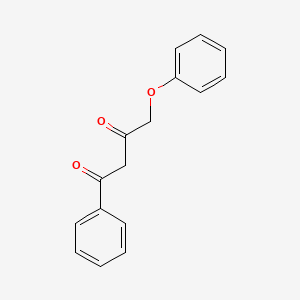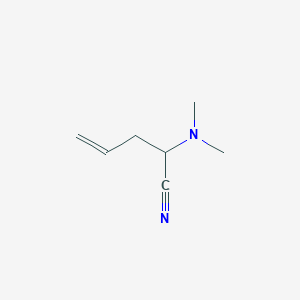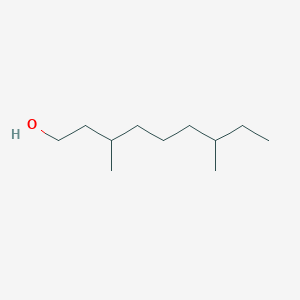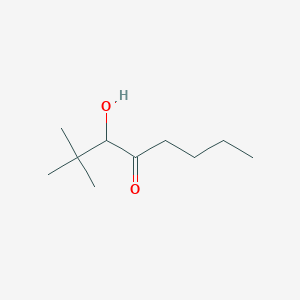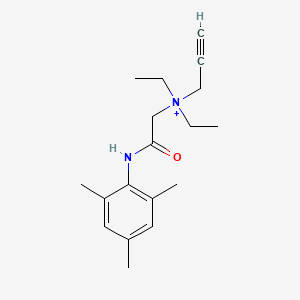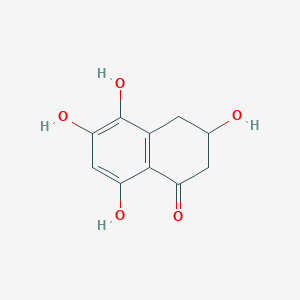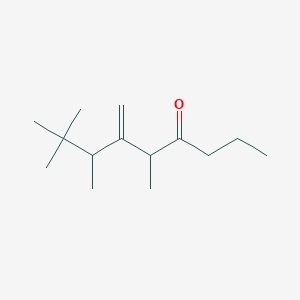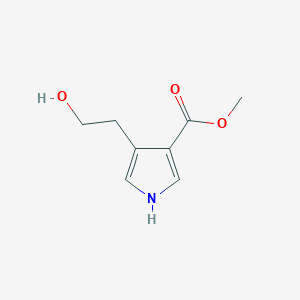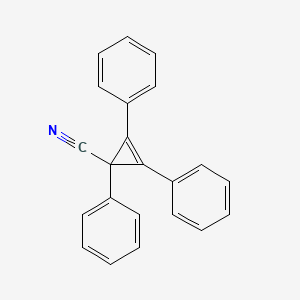
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile is a chemical compound known for its unique structure and properties. It is characterized by a cyclopropene ring substituted with three phenyl groups and a nitrile group.
准备方法
The synthesis of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide. This reaction proceeds via a cyclization mechanism, resulting in the formation of the desired cyclopropene compound . Industrial production methods may involve similar cyclopropanation reactions, optimized for large-scale synthesis.
化学反应分析
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems.
相似化合物的比较
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile can be compared with other cyclopropene derivatives, such as:
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: Similar structure but different functional groups.
1,2,3-Triphenylcyclopropane: Lacks the nitrile group, affecting its reactivity and applications.
属性
CAS 编号 |
79919-09-8 |
|---|---|
分子式 |
C22H15N |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1,2,3-triphenylcycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C22H15N/c23-16-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)21(22)18-12-6-2-7-13-18/h1-15H |
InChI 键 |
SMTWXCRTALXZBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C2(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)

